N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Epigenetics LSD1 inhibitor Selectivity profiling

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (MW 340.37 g/mol) belongs to the benzothiazole carboxamide class, integrating a 6-methylsulfonyl substituent on the benzo[d]thiazole core and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety. This compound is primarily referenced as a research chemical in early-stage drug discovery, with initial in vitro profiling data available for epigenetic and metabolic enzyme targets, distinguishing it through a defined, albeit moderate, selectivity window rather than absolute potency alone.

Molecular Formula C13H12N2O5S2
Molecular Weight 340.37
CAS No. 864937-90-6
Cat. No. B2439327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864937-90-6
Molecular FormulaC13H12N2O5S2
Molecular Weight340.37
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
InChIInChI=1S/C13H12N2O5S2/c1-22(17,18)8-2-3-9-11(6-8)21-13(14-9)15-12(16)10-7-19-4-5-20-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
InChIKeyTYAPKFMOTJZXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-90-6): Core Identity and Structural Classification


N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (MW 340.37 g/mol) belongs to the benzothiazole carboxamide class, integrating a 6-methylsulfonyl substituent on the benzo[d]thiazole core and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety . This compound is primarily referenced as a research chemical in early-stage drug discovery, with initial in vitro profiling data available for epigenetic and metabolic enzyme targets, distinguishing it through a defined, albeit moderate, selectivity window rather than absolute potency alone [1].

Substitution Risk for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: Pharmacophore-Specific Activity Divergence


Generic procurement based solely on the benzothiazole core introduces significant efficacy risk because the 6-methylsulfonyl and 5,6-dihydro-1,4-dioxine motifs critically modulate target engagement. While other benzothiazole derivatives (e.g., 4- or 5-substituted MSBT analogs) demonstrate potent antiproliferative activity in the sub-micromolar range [1], the specific substitution pattern of this compound dictates a distinct selectivity profile, notably a ~10-fold preference for LSD1 over MAO-A [2]. Interchanging with N-(6-sulfamoyl) or N-(4,5-dimethyl) congeners is unsupported by equivalent selectivity data, creating unpredictable experimental variability.

Quantitative Differentiation Guide for CAS 864937-90-6: Assay-Anchored Selection Evidence


Epigenetic vs. Off-Target Profile: LSD1/MAO-A Selectivity Ratio for CAS 864937-90-6

In a head-to-head biochemical assay format, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide achieves an IC50 of 10,000 nM against human recombinant LSD1, while exhibiting a markedly higher IC50 of 100,000 nM against human MAO-A, resulting in a 10-fold selectivity window for LSD1 over MAO-A within this specific scaffold [1]. This internal selectivity metric is crucial for researchers requiring LSD1 inhibition without confounding MAO activity, as the close structural similarity of these amine oxidases often leads to potent cross-inhibition in related chemotypes. The quantifiable 10-fold difference anchors procurement decisions for assays where MAO-negative controls are unavailable and provides a baseline for scaffold optimization [2].

Epigenetics LSD1 inhibitor Selectivity profiling

Target-Class Specificity: LSD1 Inhibition vs. Structurally-Related Anticancer MSBT Analogs

While 4- and 5-substituted methylsulfonyl benzothiazole (MSBT) analogs such as MSBT-12 exhibit potent anticancer activity with GI50 values of ≤0.1 μM against HeLa cervical cancer cells [1], N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide targets the distinct epigenetic enzyme LSD1 (IC50 = 10 μM) [2]. This cross-study comparison reveals a fundamental shift in biological mechanism: from potent, broad cytotoxicity seen in the 4/5-substituted MSBT series to a moderate, epigenetically-focused enzyme inhibition profile conferred by the 6-methylsulfonyl and dioxine-carboxamide substitution pattern. This differentiation is critical for screening cascades: the compound serves as a chemical probe for LSD1 pharmacology rather than a cytotoxic warhead, a distinction not possible with the more potent but unselectively toxic MSBT comparators [REFS-1, REFS-2].

Cancer biology Histone demethylase Structure-activity relationship

Structural Differentiation: 5,6-Dihydro-1,4-dioxine-2-carboxamide as a Solubility and Conformational Determinant

Patent data on a closely related benzodioxane-thiazole scaffold (CN201911224492) demonstrates that incorporation of a 1,4-benzodioxane moiety significantly enhances aqueous solubility relative to earlier generation benzothiazole derivatives [1]. Specifically, representative compounds from this chemotype achieved dramatically increased water solubility compared to comparator compound I-1, which lacked the dioxane element [1]. By class-level inference, the 5,6-dihydro-1,4-dioxine-2-carboxamide group in the target compound is hypothesized to confer similar solubility advantages over benzothiazole derivatives bearing only hydrophobic substituents (e.g., ethoxy, methoxy, or unsubstituted cores), as the oxygen atoms within the dioxine ring can participate in hydrogen-bond interactions with water molecules. This structural feature is known to improve handling, formulation, and reproducibility in in vitro assays, particularly at higher screening concentrations .

Medicinal chemistry Physicochemical properties Scaffold optimization

Recommended Experimental Use-Cases for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide


Epigenetic Toolbox Expansion: LSD1 Selective Inhibitor for Mechanistic Studies

This compound is best deployed as an early-stage chemical probe for the histone demethylase LSD1, specifically in experimental contexts where MAO-A activity must remain unaffected. Biochemical and cellular assays that require a moderate LSD1 inhibitor (IC50 = 10 μM) with a 10-fold selectivity window over MAO-A will benefit from this scaffold as a negative control or as a starting point for fragment-based optimization [1]. This application is particularly relevant in cancer cell lines where LSD1 is overexpressed but MAO-driven metabolic interference is a known confounding factor.

Scaffold-Hopping Research: Distinguishing Epigenetic Modulation from Cytotoxicity

Project teams utilizing the broader MSBT class for anticancer drug discovery should use this compound to dissect mechanism of action. Unlike the highly cytotoxic 4- or 5-substituted MSBT analogs (GI50 < 0.1 μM) [2], this 6-substituted variant allows for the interrogation of pure enzymatic inhibition signatures without the complicating factor of non-specific cytotoxicity. This is critical for high-content screening cascades aiming to identify epigenetic modulators rather than general cytotoxics.

Physicochemical Optimization Studies: Testing Dioxine-Containing Probes

The integration of the 5,6-dihydro-1,4-dioxine motif in this compound provides an opportunity to study solubility-driven pharmacokinetic improvements over traditional benzothiazole cores. Researchers focused on lead optimization can utilize this compound to benchmark aqueous solubility gains, as analogous benzodioxane-thiazole structures have demonstrated markedly enhanced water solubility compared to earlier-generation compounds lacking this moiety [3]. This is essential for in vivo pharmacology groups requiring compounds with improved formulation potential.

Quote Request

Request a Quote for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.